5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
The compound “5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid”, also known as AS1842856, is a quinolone that is 4-quinolone substituted at positions 1, 3, 5, 6 and 7 by ethyl, carboxy, amino, fluorine, and cyclohexylamino groups, respectively . It is known to directly bind to and block the transcription activity of the active forkhead box protein O1 (Foxo1), but not the Ser256-phosphorylated form . It induces cell death and growth arrest in Burkitt lymphoma cell lines at low concentrations .
Molecular Structure Analysis
The molecular formula of this compound is C18H22FN3O3 . The InChI code is 1S/C18H22FN3O3/c1-2-22-9-11 (18 (24)25)17 (23)14-13 (22)8-12 (15 (19)16 (14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3, (H,24,25) . The Canonical SMILES is CCN1C=C (C (=O)C2=C1C=C (C (=C2N)F)NC3CCCCC3)C (=O)O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 347.4 g/mol . It is a solid at room temperature .
Scientific Research Applications
Antibacterial Activity: A study by Abu-Sheaib et al. (2008) investigated heterocycles fused onto 4-oxoquinoline-3-carboxylic acid, which are structurally similar to the compound . They found that these compounds exhibit moderate activity against various bacterial species (Abu-Sheaib et al., 2008).
Synthesis and Reactivity: Chupakhin et al. (1992) explored reactions of N-aminoquinolones with ketones, leading to the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This study provides insights into the chemical reactivity and synthesis methods relevant to the compound (Chupakhin et al., 1992).
Fluoronaphthyridines as Antibacterial Agents: Bouzard et al. (1992) synthesized a series of compounds similar to the given chemical and tested them for antibacterial activities. They found that certain substitutions at specific positions can significantly enhance the in vitro and in vivo activity (Bouzard et al., 1992).
Antibacterial Properties of Quinolone Derivatives: Al-Hiari et al. (2011) synthesized new fluorinated derivatives of quinolinecarboxylic acids, which are structurally related to the compound . These derivatives showed appreciable antibacterial activity, highlighting the potential medicinal applications of such compounds (Al-Hiari et al., 2011).
Anticancer Activity: Gaber et al. (2021) aimed to produce new quinoline-3-carboxylic acid derivatives and evaluate their anticancer effect against the breast cancer MCF-7 cell line. The results showed significant anticancer activity in some of the synthesized compounds, suggesting potential applications in cancer therapy (Gaber et al., 2021).
Antimycobacterial Activities: Senthilkumar et al. (2009) synthesized novel fluoroquinolones and evaluated them for antimycobacterial activity. They found certain compounds with significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Senthilkumar et al., 2009).
properties
IUPAC Name |
5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCHYGXXYBDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Citations
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